molecular formula C21H15Cl2N3O2S B2617304 6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol CAS No. 1223909-63-4

6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol

Cat. No. B2617304
M. Wt: 444.33
InChI Key: PHILEHNXSADJFH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its possible reactions with other compounds under various conditions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and spectral properties.


Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into compounds structurally related to 6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol often focuses on their synthesis and potential applications in various fields, including pharmacology and material science. The compound's synthesis may involve complex reactions yielding heterocycles like pyrimidines, which are significant in medicinal chemistry due to their presence in DNA and RNA as nitrogenous bases. Structural analysis through techniques such as X-ray diffraction, NMR, and mass spectrometry aids in confirming the purity and configuration of these synthesized compounds (Huang et al., 2007; Murugavel et al., 2015).

Pharmaceutical Applications

Compounds with pyrimidine cores, similar to the one described, may exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. These activities are often explored through the synthesis of derivatives and subsequent biological evaluation against a range of targets. For instance, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities, showing promise in these areas (Rahmouni et al., 2016). Similarly, pyrimidine-based compounds have been tested for their antimicrobial properties, with some showing effectiveness against various pathogens (Abdelghani et al., 2017).

Material Science and Optoelectronics

The structural and electronic properties of pyrimidine derivatives are of interest in the field of material science, particularly for their potential applications in nonlinear optics (NLO) and optoelectronics. Studies have shown that certain pyrimidine compounds can exhibit significant NLO properties, making them suitable for use in high-tech applications such as optoelectronic devices (Hussain et al., 2020).

Safety And Hazards

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Future Directions

This would involve speculating on potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


Please consult with a professional chemist or a trusted source for accurate information. It’s important to handle all chemicals with appropriate safety measures. If you’re planning to synthesize or use this compound in a lab, please follow all relevant safety protocols. Always stay informed and safe! 😊


properties

IUPAC Name

4-(3-chlorophenyl)-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c1-12-18(24-20(28-12)14-5-3-7-16(23)9-14)11-29-21-25-17(10-19(27)26-21)13-4-2-6-15(22)8-13/h2-10H,11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHILEHNXSADJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol

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